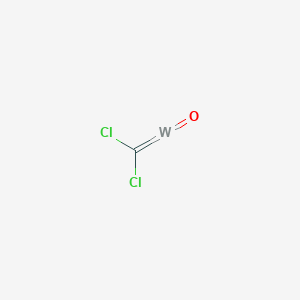

(Dichloromethylidene)(oxo)tungsten

Description

(Dichloromethylidene)(oxo)tungsten is a tungsten-based organometallic complex characterized by the presence of an oxo ligand (O=W) and a dichloromethylidene group (CCl₂) coordinated to the tungsten center. This compound belongs to a broader class of high-valent tungsten oxo-alkylidene complexes, which are notable for their catalytic activity in olefin metathesis and oxygen atom transfer (OAT) reactions . The dichloromethylidene ligand introduces steric and electronic effects distinct from simpler alkylidene ligands, influencing reactivity and selectivity in polymerization and redox processes.

Properties

CAS No. |

75213-82-0 |

|---|---|

Molecular Formula |

CCl2OW |

Molecular Weight |

282.75 g/mol |

IUPAC Name |

dichloromethylidene(oxo)tungsten |

InChI |

InChI=1S/CCl2.O.W/c2-1-3;; |

InChI Key |

ZVULXYYHUBBOJZ-UHFFFAOYSA-N |

Canonical SMILES |

C(=[W]=O)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Dichloromethylidene)(oxo)tungsten typically involves the reaction of tungsten hexachloride (WCl₆) with dichloromethane (CH₂Cl₂) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows: [ \text{WCl}_6 + \text{CH}_2\text{Cl}_2 \rightarrow \text{CCl}_2\text{OW} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of specialized reactors and purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: (Dichloromethylidene)(oxo)tungsten undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state tungsten compounds.

Reduction: It can be reduced to form lower oxidation state tungsten compounds.

Substitution: The dichloromethylidene group can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as hydrogen gas (H₂) and sodium borohydride (NaBH₄) are used.

Substitution: Ligands such as phosphines (PR₃) and amines (NR₃) can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tungsten oxides, while reduction may produce tungsten hydrides.

Scientific Research Applications

(Dichloromethylidene)(oxo)tungsten has several applications in scientific research, including:

Chemistry: It is used as a catalyst in various organic reactions, including olefin metathesis and polymerization.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.

Industry: It is used in the production of advanced materials and as a precursor for other tungsten-based compounds.

Mechanism of Action

The mechanism of action of (Dichloromethylidene)(oxo)tungsten involves its interaction with molecular targets and pathways. The compound can coordinate with various ligands and substrates, facilitating chemical transformations. The oxo ligand plays a crucial role in these interactions, enabling the compound to act as a catalyst in various reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Tungsten Oxo-Alkylidene Complexes

Tungsten oxo-alkylidene complexes, such as those bearing N-heterocyclic carbene (NHC) ligands, exhibit high trans-isospecificity in ring-opening metathesis polymerization (ROMP). For example:

| Complex | Trans-Isospecificity (%) | Ligand System | Reference |

|---|---|---|---|

| W10 (NHC-based) | 70 | 2,6-Ph₂-C₆H₃ ligand | |

| W07–W09 | 57–73 | 2,6-Ph₂-C₆H₃ ligand variants |

(Dichloromethylidene)(oxo)tungsten is expected to show comparable or higher stereoselectivity due to the electron-withdrawing Cl substituents, which stabilize the metal-carbene intermediate and enhance kinetic control .

Molybdenum Analogues

Molybdenum oxo complexes are structurally similar but differ in electronic and catalytic properties:

- Electronic Structure : Tungsten exhibits a ~0.02 e higher positive charge than molybdenum in analogous complexes due to its larger nuclear charge, leading to stronger metal-ligand bonding .

- Catalytic Activity : Tungsten complexes outperform molybdenum in OAT reactions. For instance, [WO₂(PyS)₂] transfers oxygen to PMe₃ with higher efficiency than its Mo counterpart, as Mo complexes tend to form μ-oxo dimers that reduce solubility and reaction rates .

- Redox Behavior: Molybdenum complexes are more prone to reduction, forming μ-oxo dimers during OAT with PPh₃, whereas tungsten remains monomeric under similar conditions .

Tungsten Oxo-Halide Complexes

Volatility and structural stability are key differentiators:

The dichloromethylidene ligand reduces volatility compared to simpler oxochlorides like WOCl₄, but the compound retains sufficient stability for solution-phase catalysis .

Other Tungsten Oxo Complexes

Physical and chemical properties vary with ligand composition:

| Compound | Formula | Molecular Weight | Formal Charge | Key Feature | Reference |

|---|---|---|---|---|---|

| OXO-TUNGSTEN(VI) | O=W⁴⁺ | 199.839 | +4 | Simple oxo ion | |

| [WO₂(PyS)₂] | WO₂S₂C₁₀H₁₀ | ~450 | +6 | Biomimetic OAT catalyst |

This compound likely adopts a +4 or +6 oxidation state, with the dichloromethylidene ligand enabling unique reactivity in cross-metathesis and redox cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.